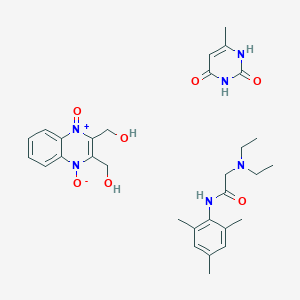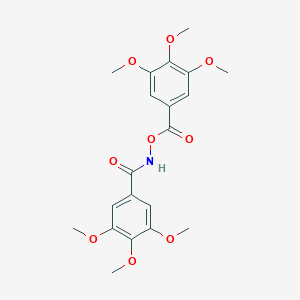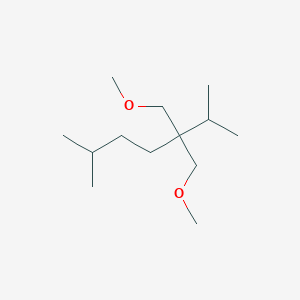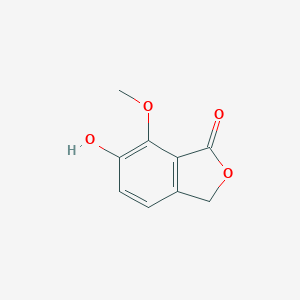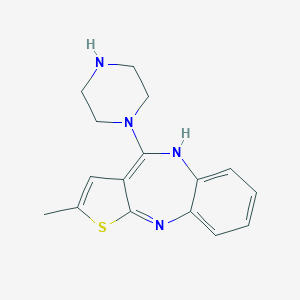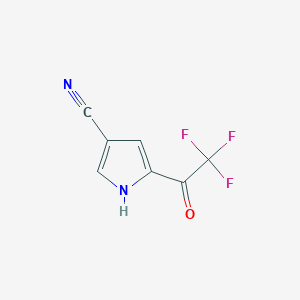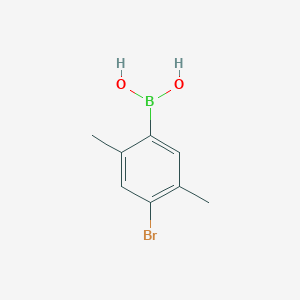![molecular formula C9H15NO B164634 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) CAS No. 126811-06-1](/img/structure/B164634.png)
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions where the nitrogen atom is introduced into the bicyclic framework. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A heterocyclic compound with diverse pharmacological activities.
Imidazoles: A class of heterocycles known for their versatility in various applications.
Uniqueness
9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
126811-06-1 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clé InChI |
NSXLLMSGQVUQOG-HTQZYQBOSA-N |
SMILES |
CN1C2CCCC(=O)C1CC2 |
SMILES isomérique |
CN1[C@@H]2CCCC(=O)[C@H]1CC2 |
SMILES canonique |
CN1C2CCCC(=O)C1CC2 |
Synonymes |
9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


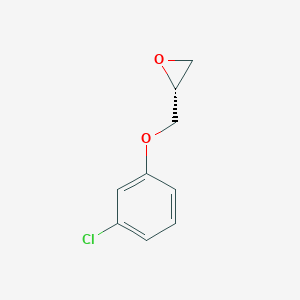
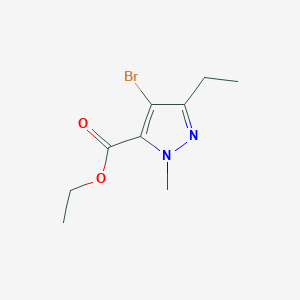
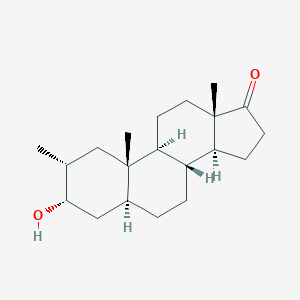
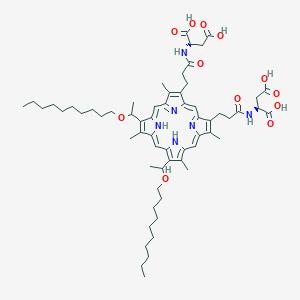
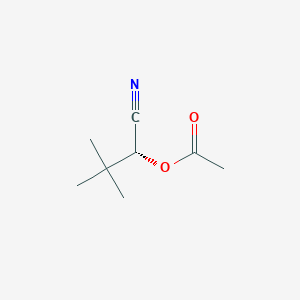
![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
